

comparative toxicity studies of dioxane derivatives

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Compound Focus: Dimethyldioxane

CAS No.: 15176-21-3

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Toxicity Profile of 1,4-Dioxane

The table below summarizes the key toxicological and regulatory aspects of 1,4-dioxane based on recent scientific literature.

Aspect	Details
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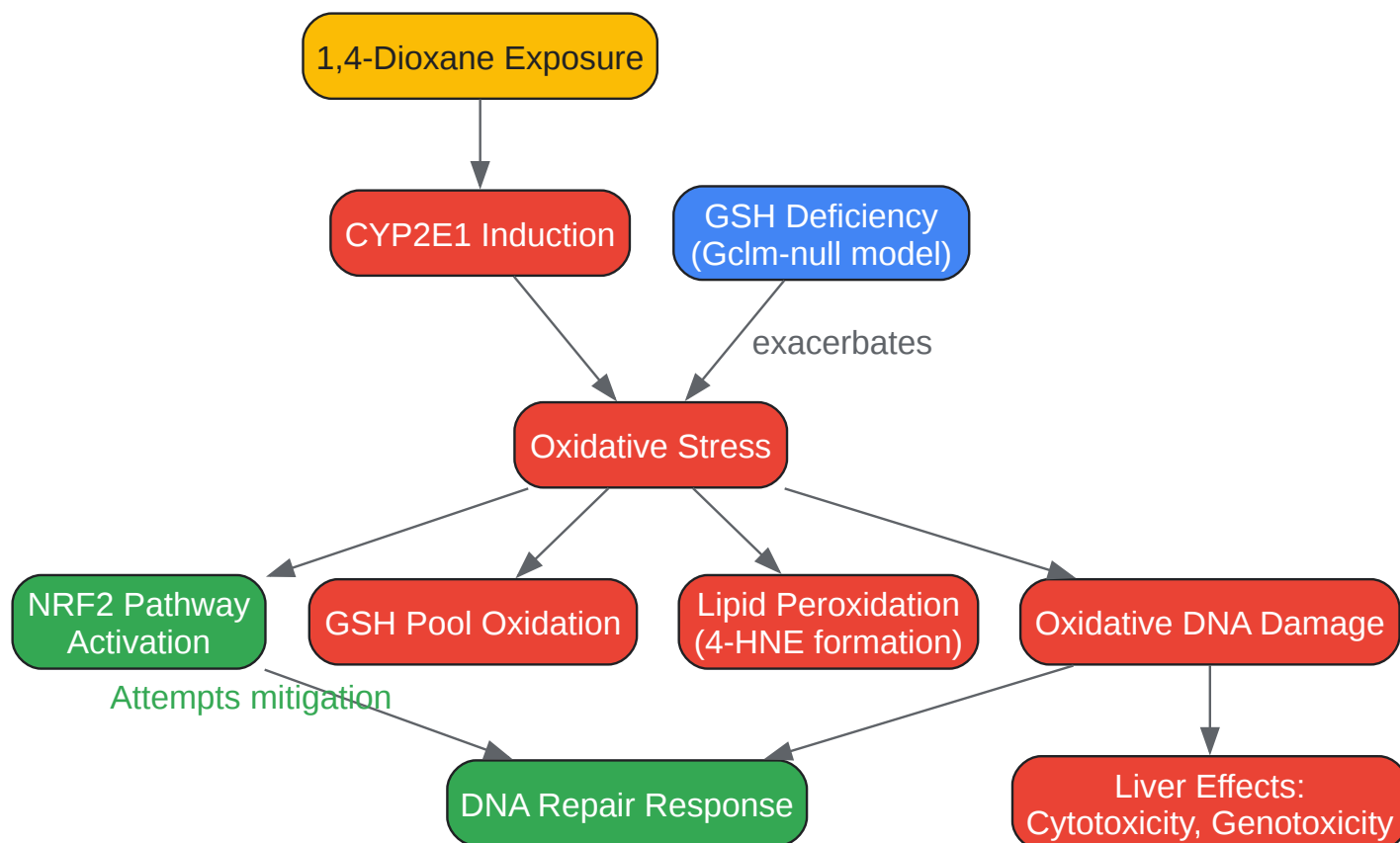
| **Carcinogenicity Classification** | IARC: Group 2B (Possibly carcinogenic to humans) [1]. U.S. EPA: Likely human carcinogen; classified as a probable human carcinogen and an unreasonable risk to human health [2] [3]. NTP: Reasonably anticipated to be a human carcinogen [4]. | **Primary Target Organ** | Liver (in animal studies) [1]. | **Proposed Mechanism of Action** | Induction of oxidative stress. Metabolic activation by CYP2E1 leads to redox dysregulation, glutathione (GSH) depletion, lipid peroxidation, and oxidative DNA damage [1]. | **Key Evidence (in vivo studies)** | • Induces liver adenomas and carcinomas in rats and mice after chronic exposure [1]. • Causes hepatocyte DNA damage and elevations in oxidative DNA damage markers [1]. • A 50% liver tumor benchmark dose (BMDL-50) of 33 mg/kg/d was calculated from female mouse data [1]. | **Major Exposure Route in Humans** | Ingestion of contaminated drinking water [1] [2]. | **Regulatory Standing** | No federal Maximum Contaminant Level (MCL) in U.S. drinking water; various state standards range from 0.3 to 70 µg/L [1] [2]. New York has set an MCL of 1 part per billion (ppb) [3]. |

Detailed Experimental Data on 1,4-Dioxane

For researchers, the methodology and findings from a key recent study are outlined below.

- **Study Objective:** To investigate the role of redox homeostasis in 1,4-dioxane-induced liver cytotoxicity and genotoxicity, using glutathione (GSH)-deficient mouse models [1].
- **Experimental Models:** Wild-type (WT) and glutamate-cysteine ligase modifier subunit (Gclm)-null (KO) mice (which have ≈15% of normal liver GSH levels) [1].
- **Exposure Protocols:**
 - **Subacute:** 1,000 mg/kg/day by oral gavage for one week.
 - **Subchronic:** 5,000 ppm in drinking water for three months [1].
- **Key Molecular and Biochemical Findings:**
 - **CYP2E1 Induction:** Progressive increase in cytochrome P450 2E1, involved in the metabolism of 1,4-dioxane [1].
 - **Oxidative Stress Development:** Persistent activation of the NRF2 antioxidant response, oxidation of the GSH pool, and accumulation of 4-hydroxynonenal (a lipid peroxidation by-product) [1].
 - **Genotoxicity:** Elevated levels of oxidative DNA damage and subsequent DNA repair response [1].
 - **Exacerbated Effects in GSH-deficient mice:** The above changes were more pronounced in Gclm-null mice, confirming the protective role of GSH and implicating oxidative stress as a central mechanism in 1,4-dioxane toxicity [1].

The following diagram illustrates the proposed molecular pathway of 1,4-dioxane-induced liver toxicity as described in the study:



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Gaps in Comparative Data

It is important to note that the search results reveal a significant lack of direct, comparative toxicity studies for different dioxane derivatives.

- **Focus on a Single Compound:** The available toxicological data is almost exclusively centered on **1,4-dioxane** due to its environmental prevalence and status as a contaminant of emerging concern [1] [2].
- **Other Derivatives in Chemistry:** **1,3-dioxane** and its derivatives are discussed in the context of being useful chemical building blocks, such as **biodegradable matrices for drug delivery systems** or as intermediates in organic synthesis [5] [6]. Their toxicological profiles are not elaborated upon for comparison with 1,4-dioxane.

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